molecular formula C24H27NO4 B2414207 N-Fmoc-2-(1-aminocycloheptyl)acetic acid CAS No. 1199779-80-0

N-Fmoc-2-(1-aminocycloheptyl)acetic acid

Cat. No.: B2414207
CAS No.: 1199779-80-0
M. Wt: 393.483
InChI Key: FODYFXSUGYBIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-2-(1-aminocycloheptyl)acetic acid: is a specialized amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, a cycloheptyl ring, and an acetic acid moiety. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-(1-aminocycloheptyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-(1-aminocycloheptyl)acetic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Fmoc-2-(1-aminocycloheptyl)acetic acid can undergo oxidation reactions, particularly at the cycloheptyl ring, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).

Major Products Formed:

    Oxidation Products: Ketones or alcohols derived from the cycloheptyl ring.

    Reduction Products: Various reduced derivatives of the original compound.

    Substitution Products: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Chemistry: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is widely used in peptide synthesis, particularly in the SPPS method. It serves as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs.

Medicine: this compound is used in the synthesis of peptide therapeutics. These therapeutics are designed to target specific molecular pathways in diseases such as cancer and autoimmune disorders.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanofibers, which have applications in drug delivery and tissue engineering.

Comparison with Similar Compounds

    N-Fmoc-2-(1-aminocyclooctyl)acetic acid: This compound has a similar structure but with an eight-membered cyclooctyl ring instead of a seven-membered cycloheptyl ring.

    N-Fmoc-2-(1-aminocyclohexyl)acetic acid: This compound features a six-membered cyclohexyl ring.

Uniqueness: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and drug development .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODYFXSUGYBIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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